molecular formula C12H7Cl2N5O2 B2875790 4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole CAS No. 650592-12-4

4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole

Cat. No.: B2875790
CAS No.: 650592-12-4
M. Wt: 324.12
InChI Key: LRXHXKYRABYJFZ-UHFFFAOYSA-N
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Description

4,5-Dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole is a complex organic compound characterized by its imidazole and pyrazole rings, both of which are heterocyclic aromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of 4-nitro-1H-pyrazol-3-ylphenyl with chloro-substituted imidazole precursors under acidic or basic conditions.

  • Substitution Reactions: Substitution reactions are employed to introduce chlorine atoms at the 4 and 5 positions of the imidazole ring.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups, altering the compound's properties.

  • Substitution: Substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent and conditions used.

  • Reduction Products: Amino derivatives, such as 4,5-dichloro-1-[4-(4-amino-1H-pyrazol-3-yl)phenyl]-1H-imidazole.

  • Substitution Products: Chloro-substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it valuable in the development of new chemical entities.

Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor binding assays.

Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific diseases.

Industry: Its unique chemical properties make it useful in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole exerts its effects involves interactions with molecular targets and pathways. The nitro group and chloro substituents play crucial roles in its biological activity, influencing its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

  • 4,5-Dichloro-1-(4-phenyl-1H-pyrazol-3-yl)-1H-imidazole: Similar structure but lacks the nitro group.

  • 1-(4-Nitro-1H-pyrazol-3-yl)-1H-imidazole: Lacks chlorine substituents.

Uniqueness: 4,5-Dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole is unique due to the presence of both nitro and chloro substituents, which significantly affect its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-5-yl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N5O2/c13-11-12(14)18(6-15-11)8-3-1-7(2-4-8)10-9(19(20)21)5-16-17-10/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXHXKYRABYJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)[N+](=O)[O-])N3C=NC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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